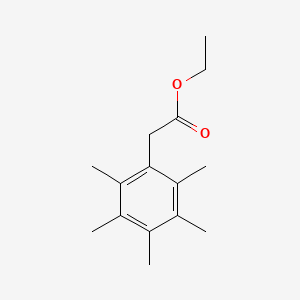

Pentamethylphenylacetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentamethylphenylacetic acid ethyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylphenylacetic acid ethyl ester can be synthesized through the esterification of pentamethylphenylacetic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out by heating the carboxylic acid and alcohol mixture under reflux conditions, allowing the ester to form and water to be removed as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is heated, and the ester is separated from the reaction mixture through distillation or extraction techniques .

Chemical Reactions Analysis

Types of Reactions

Pentamethylphenylacetic acid ethyl ester undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alkoxide bases or acidic conditions with another alcohol.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products

Hydrolysis: Pentamethylphenylacetic acid and ethanol.

Transesterification: A new ester and ethanol.

Reduction: Pentamethylphenylacetic alcohol.

Scientific Research Applications

Synthetic Chemistry

Pentamethylphenylacetic acid ethyl ester serves as a precursor in the synthesis of various compounds. Its structure allows it to participate in several chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Phenylacetate Derivatives

Research has shown that this compound can be transformed into phenylacetate derivatives through enzymatic hydrolysis. This process is significant for creating chiral compounds that are essential in drug development. For instance, stereoselective hydrolysis of racemic esters by cultured cells has been documented, showcasing its utility in producing specific enantiomers for therapeutic applications .

Flavor and Fragrance Industry

The compound is extensively used in the flavor and fragrance industries due to its sweet, floral aroma reminiscent of honey and fruit. It is commonly incorporated into perfumes and food products to enhance sensory attributes.

Applications in Food and Beverage

- Flavoring Agent : this compound is utilized as a flavoring agent in various food products, contributing to their aromatic profile.

- Fragrance Component : It is also a key ingredient in many perfumes, where it imparts a desirable scent characteristic .

Biocatalysis and Green Chemistry

Recent advancements in biocatalysis have highlighted the potential of this compound in sustainable production methods. The compound can be synthesized from renewable feedstocks through enzyme-catalyzed reactions.

Case Study: Bioproduction Techniques

A study demonstrated the bioproduction of this compound from phenylalanine via a cascade reaction involving multiple enzymes. This method not only improves yield but also aligns with green chemistry principles by utilizing renewable resources .

Industrial Applications

In industrial settings, this compound is employed as an intermediate for synthesizing other chemical compounds, particularly in the production of agrochemicals and pharmaceuticals.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Precursor for phenylacetate derivatives; useful in drug synthesis |

| Flavor Industry | Flavoring agent in food products; enhances aroma profiles |

| Fragrance Industry | Key component in perfumes; imparts sweet floral scents |

| Biocatalysis | Used in enzyme-catalyzed reactions for sustainable production from renewable feedstocks |

| Industrial Synthesis | Intermediate for agrochemicals and pharmaceuticals |

Mechanism of Action

The mechanism of action of pentamethylphenylacetic acid ethyl ester involves its interaction with enzymes and other molecular targets. For instance, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of pentamethylphenylacetic acid and ethanol . The ester can also participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: A simple ester with a similar structure but fewer methyl groups.

Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Isopentyl acetate: Known for its banana-like smell, used in perfumes and as a flavoring agent.

Uniqueness

Pentamethylphenylacetic acid ethyl ester is unique due to the presence of multiple methyl groups on the phenyl ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from simpler esters and may impart specific characteristics useful in specialized applications .

Biological Activity

Pentamethylphenylacetic acid ethyl ester (PMPAEE) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies associated with PMPAEE, drawing from diverse scientific sources.

Chemical Structure and Properties

PMPAEE is an ester derived from pentamethylphenylacetic acid and ethanol. Its molecular formula is C13H18O2, with a molecular weight of approximately 210.28 g/mol. The compound is characterized by its aromatic structure, which contributes to its unique biological properties.

Synthesis Methods

PMPAEE can be synthesized through Fischer esterification, where pentamethylphenylacetic acid reacts with ethanol in the presence of an acid catalyst. This reaction typically requires heating to drive the equilibrium towards ester formation.

Antimicrobial Properties

Research indicates that esters like PMPAEE may exhibit antimicrobial properties. A study on related compounds demonstrated that certain fatty acid ethyl esters possess significant antibacterial activity against various pathogens, suggesting similar potential for PMPAEE .

Neuroprotective Potential

Emerging research points to the neuroprotective effects of certain esters. For example, fatty acid ethyl esters have been associated with protective effects in neuronal models exposed to toxic substances. This suggests a possible avenue for PMPAEE in neuroprotection, although further research is needed to elucidate its specific mechanisms .

Case Studies and Research Findings

-

Antimicrobial Study :

- A comparative analysis of various fatty acid esters showed that compounds with similar structures to PMPAEE exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, indicating potential as a natural antimicrobial agent .

-

Inflammation Modulation :

- In a controlled study involving animal models of inflammation, fatty acid ethyl esters were shown to reduce markers of inflammation such as TNF-α and IL-6. Given PMPAEE's structural characteristics, it is hypothesized that it may exert similar effects, warranting further investigation into its anti-inflammatory capabilities .

-

Neuroprotective Effects :

- A study exploring the effects of various esters on neuronal cell lines indicated that certain fatty acid derivatives could protect against oxidative stress-induced cell death. While PMPAEE was not directly tested, its structural analogs demonstrated significant neuroprotective effects, suggesting a need for targeted research on PMPAEE .

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentamethylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-7-17-15(16)8-14-12(5)10(3)9(2)11(4)13(14)6/h7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFFOLMCXCCYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C(=C1C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.